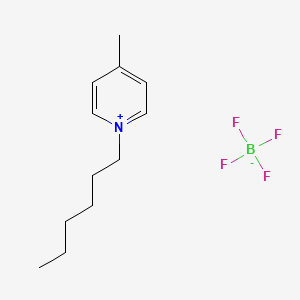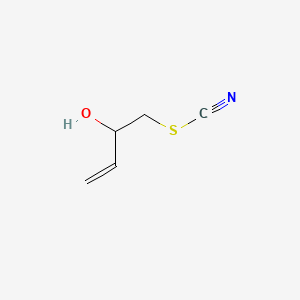
1-Thiocyanatobut-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thiocyanatobut-3-en-2-ol is an organic compound with the molecular formula C5H7NOS It is characterized by the presence of a thiocyanate group (-SCN) attached to a butenol structure
准备方法
Synthetic Routes and Reaction Conditions: 1-Thiocyanatobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with thiocyanogen (SCN2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions: 1-Thiocyanatobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group (-SH).
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
1-Thiocyanatobut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-thiocyanatobut-3-en-2-ol involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved may include:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to diverse chemical transformations.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
相似化合物的比较
1-Thiocyanatobut-3-en-2-ol can be compared with other thiocyanate-containing compounds such as:
1-Thiocyanatoethanol: Similar structure but with a shorter carbon chain.
1-Thiocyanatopropanol: Similar structure with a different position of the thiocyanate group.
1-Thiocyanatobutanol: Similar structure but without the double bond.
属性
CAS 编号 |
79157-67-8 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC 名称 |
2-hydroxybut-3-enyl thiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2,5,7H,1,3H2 |
InChI 键 |
WPRSYXIOJJRNKW-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CSC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

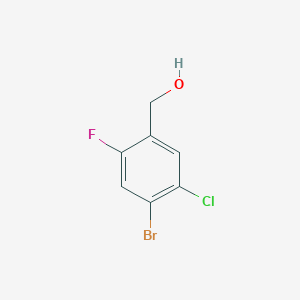
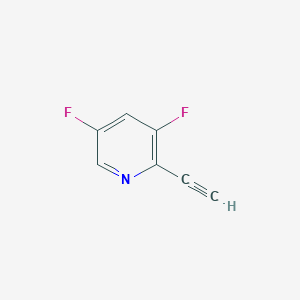
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

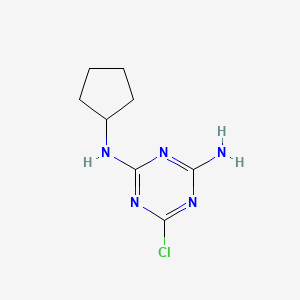
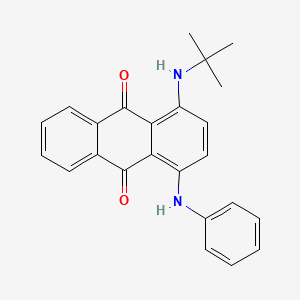
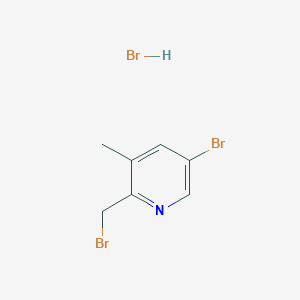
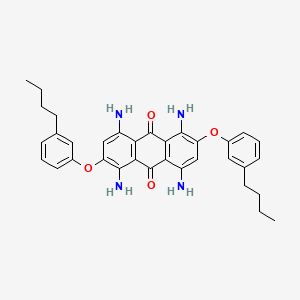
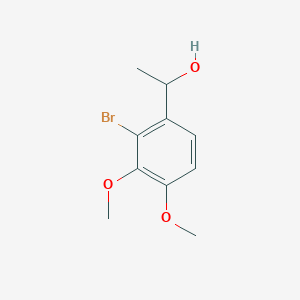
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
